molecular formula C17H22N2O2S B2782986 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286718-86-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2782986
CAS No.: 1286718-86-2
M. Wt: 318.44
InChI Key: BOVVZLWEUSYEPN-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a unique azetidine core (a four-membered nitrogen-containing ring) substituted with a thiophene-2-carbonyl group and a cyclohexene-containing ethyl chain.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-16(18-9-8-13-5-2-1-3-6-13)14-11-19(12-14)17(21)15-7-4-10-22-15/h4-5,7,10,14H,1-3,6,8-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVVZLWEUSYEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound features a unique structure that includes:

  • Cyclohexene moiety : This contributes to its hydrophobic characteristics and may influence membrane interactions.
  • Thiophene ring : Known for its electron-rich nature, this part of the molecule is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
  • Azetidine ring : This five-membered nitrogen-containing ring can enhance the compound's bioactivity by influencing its interaction with biological targets.

The molecular formula of the compound is C15_{15}H17_{17}N2_{2}O2_{2}S, with a molecular weight of approximately 295.37 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the cyclohexene derivative : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the thiophene moiety : This is often done via coupling reactions that link thiophene derivatives to the azetidine framework.
  • Final assembly : The last step usually involves the formation of the amide bond, which is crucial for the biological activity of the compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the thiophene moiety suggests potential activity against various bacterial strains, as thiophenes are known for their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Antitumor Activity

Research has shown that compounds with similar structural features can demonstrate antitumor activity. For instance, derivatives containing azetidine and thiophene have been evaluated against several cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer). The mechanisms often involve:

  • Induction of apoptosis : Some studies have reported that such compounds can trigger programmed cell death in cancer cells.
  • Cell cycle arrest : Compounds have been observed to cause cell cycle arrest at specific phases, leading to reduced proliferation rates.

Case Studies

Several studies have investigated related compounds with similar structures. For example:

  • Study on β-Carboline Derivatives : A series of β-carboline derivatives were synthesized and tested for antitumor activity against multiple human tumor cell lines. One notable compound exhibited an IC50_{50} value of 9.86 µM against PC-3 cells, demonstrating significant inhibitory effects on cell proliferation and migration .
  • Inhibition Mechanisms : Research indicates that compounds like this compound might inhibit key enzymes involved in cancer progression, such as topoisomerases and cyclin-dependent kinases .

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell membranes
AntitumorInduction of apoptosis; cell cycle arrest
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Core Heterocyclic Rings

  • Azetidine vs. Pyrazolone/Pyrimidine/Imidazole: The azetidine ring in the target compound contrasts with larger heterocycles like pyrazolones (), pyrido[1,2-a]pyrimidin-4-ones (), and imidazoles ().

Substituent Analysis

  • Thiophene-2-carbonyl Group: This moiety is shared with ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (), which demonstrated antidepressant activity, and N-(2-nitrophenyl)thiophene-2-carboxamide (), which exhibited genotoxic and antimicrobial properties. The electron-rich thiophene may enhance π-π stacking interactions in biological targets .

Carboxamide Linkage

  • The carboxamide group is a common pharmacophore in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () and pyrazolone derivatives (), facilitating hydrogen bonding with biological targets.

Pharmacological and Physicochemical Properties

Physicochemical Properties

Property Target Compound Inferences Analog Data (Evidence)
Lipophilicity High (cyclohexene, thiophene) LogP >3 for cyclohexene analogs
Solubility Likely low aqueous solubility Hydrophobic analogs require organic solvents
Stability Azetidine ring may resist hydrolysis Stable crystalline forms in analogs

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